molecular formula C19H25N5O3 B295423 8-[(3-methoxypropyl)amino]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(3-methoxypropyl)amino]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B295423
M. Wt: 371.4 g/mol
InChI Key: KLTAIBJTUGTKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(3-methoxypropyl)amino]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione, also known as Ro 31-8220, is a potent and selective protein kinase C (PKC) inhibitor. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

8-[(3-methoxypropyl)amino]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates and inhibits PKC-mediated signaling pathways. This compound 31-8220 has been shown to inhibit PKC isoforms α, β, γ, δ, and ε, with varying degrees of potency.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have a wide range of biochemical and physiological effects, depending on the cellular context and PKC isoform targeted. In cancer cells, this compound 31-8220 has been shown to induce apoptosis and inhibit cell proliferation. In diabetic rats, this compound 31-8220 has been shown to improve insulin sensitivity and glucose uptake. In ischemic myocardium, this compound 31-8220 has been shown to reduce infarct size and improve cardiac function.

Advantages and Limitations for Lab Experiments

8-[(3-methoxypropyl)amino]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 31-8220 has several advantages as a research tool, including its high potency and selectivity for PKC inhibition, its well-established synthesis method, and its ability to penetrate cell membranes and inhibit intracellular PKC activity. However, this compound 31-8220 also has some limitations, including its potential off-target effects on other kinases and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the research and development of 8-[(3-methoxypropyl)amino]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 31-8220. One direction is to explore its therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. Another direction is to develop more potent and selective PKC inhibitors based on the structure of this compound 31-8220. Finally, the mechanism of action of this compound 31-8220 and its effects on other cellular processes and signaling pathways could be further investigated to better understand its biological functions.

Synthesis Methods

8-[(3-methoxypropyl)amino]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 31-8220 can be synthesized using a multi-step process starting from 2,6-dichloropurine and 2-methylbenzylamine. The key step involves the reaction of the intermediate with 3-methoxypropylamine to form the final product. The synthesis process has been optimized to achieve high yields and purity.

Scientific Research Applications

8-[(3-methoxypropyl)amino]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 31-8220 has been widely used in scientific research to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that play important roles in signal transduction, cell proliferation, differentiation, and apoptosis. Aberrant PKC activity has been implicated in many diseases, including cancer, diabetes, and cardiovascular diseases.

Properties

Molecular Formula

C19H25N5O3

Molecular Weight

371.4 g/mol

IUPAC Name

8-(3-methoxypropylamino)-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C19H25N5O3/c1-13-8-5-6-9-14(13)12-24-15-16(21-18(24)20-10-7-11-27-4)22(2)19(26)23(3)17(15)25/h5-6,8-9H,7,10-12H2,1-4H3,(H,20,21)

InChI Key

KLTAIBJTUGTKRH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=C(N=C2NCCCOC)N(C(=O)N(C3=O)C)C

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2NCCCOC)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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